molecular formula C29H24BrN3O6S2 B11095756 2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-bromobenzoate

2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-bromobenzoate

Cat. No.: B11095756
M. Wt: 654.6 g/mol
InChI Key: QXGNSXVAEOGSCV-UHFFFAOYSA-N
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Description

The compound 2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE is a complex organic molecule that features a benzisothiazole ring, a sulfonyl group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE typically involves multi-step organic reactions

    Preparation of Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of Bromobenzoate Ester: The final step involves esterification, where the bromobenzoate moiety is attached to the molecule using reagents such as bromobenzoic acid and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE: is unique due to its combination of a benzisothiazole ring, a sulfonyl group, and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the bromobenzoate ester allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C29H24BrN3O6S2

Molecular Weight

654.6 g/mol

IUPAC Name

2-(N-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]sulfonyl-4-methylanilino)ethyl 4-bromobenzoate

InChI

InChI=1S/C29H24BrN3O6S2/c1-20-6-14-24(15-7-20)33(18-19-39-29(34)21-8-10-22(30)11-9-21)41(37,38)25-16-12-23(13-17-25)31-28-26-4-2-3-5-27(26)40(35,36)32-28/h2-17H,18-19H2,1H3,(H,31,32)

InChI Key

QXGNSXVAEOGSCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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